5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Description
5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid core substituted with a chloro group and a piperidin-1-ylsulfonyl phenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Properties
IUPAC Name |
3-chloro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUHFGSVZNZAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692392 | |
| Record name | 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-75-3 | |
| Record name | 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 4-(piperidin-1-ylsulfonyl)benzene: This intermediate is synthesized by reacting piperidine with sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The intermediate is then coupled with 5-chloro-3-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The piperidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: Similar structure but different position of the chloro group.
3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: Lacks the chloro group.
5-Bromo-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: Contains a bromo group instead of a chloro group.
Uniqueness
5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the specific positioning of the chloro group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
